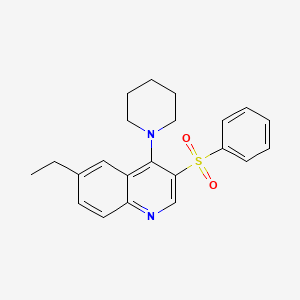

3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines.

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives often involves the reaction of benzenesulfonyl chloride with a suitable nucleophile . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl group (SO2), which is in turn attached to a chlorine atom . The structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom.Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless liquid with a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but reacts with water .Applications De Recherche Scientifique

Synthesis of Oxindoles

Benzenesulfonyl chloride: , a related compound, is known to react with Grignard reagents to form oxindoles from N-unsubstituted indoles . Oxindoles are important due to their presence in various natural products and pharmaceuticals. They exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.

Food Industry Applications

The assay of thiamine in food products often involves the use of benzenesulfonyl derivatives . Thiamine, also known as vitamin B1, is crucial for metabolism and nerve function. Accurate measurement of thiamine content is essential for ensuring nutritional value and compliance with health regulations.

Synthesis of Sulfonamides

Sulfonamides are synthesized using benzenesulfonyl compounds as precursors . Sulfonamides have significant applications in medicine, particularly as antibiotics. They work by inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria.

Environmental Analysis

Benzenesulfonyl derivatives serve as derivatization reagents for the determination of various amines in wastewater and surface water at sub-ppb levels by gas chromatography-mass spectrometry . This application is crucial for environmental monitoring and pollution control.

Hinsberg Test for Amines

In analytical chemistry, benzenesulfonyl compounds are used in the Hinsberg test, which is a classical method for the detection and distinction of primary, secondary, and tertiary amines . This test is fundamental in organic synthesis and pharmaceutical research for characterizing amine compounds.

Coordination Chemistry

Schiff bases, which share a functional group similarity with 3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline , are known for their ability to form stable complexes with transition metals . These complexes have applications in catalysis, material science, and as ligands in various chemical reactions.

Biological Applications

Schiff base metal complexes exhibit a broad spectrum of biological activities, including antioxidant, anticancer, antimicrobial, and antiviral effects . The 3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline could potentially be used to synthesize such complexes, leveraging its structural features for biological applications.

Mécanisme D'action

The mechanism of action of benzenesulfonyl derivatives in biological systems can vary widely depending on the specific compound. Some benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors of human neutrophil elastase, a target for the treatment of Acute Respiratory Distress Syndrome .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-2-17-11-12-20-19(15-17)22(24-13-7-4-8-14-24)21(16-23-20)27(25,26)18-9-5-3-6-10-18/h3,5-6,9-12,15-16H,2,4,7-8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZQBNDPGTYLMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-ethyl-4-piperidin-1-ylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2869108.png)

![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)

![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)